molecular formula C15H24 B3058910 4-Heptyl-1,2-dimethylbenzene CAS No. 92724-73-7

4-Heptyl-1,2-dimethylbenzene

Cat. No. B3058910
CAS RN: 92724-73-7
M. Wt: 204.35 g/mol
InChI Key: FXJNYQDMJDCGKS-UHFFFAOYSA-N
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Description

4-Heptyl-1,2-dimethylbenzene is a chemical compound that belongs to the family of alkylbenzenes. It is commonly known as p-diisopropylbenzene and is used in various scientific research applications. This compound is synthesized by a number of methods and has numerous biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-Heptyl-1,2-dimethylbenzene is not well understood. However, it is believed to act as a non-specific inhibitor of enzymes that are involved in various metabolic pathways. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
4-Heptyl-1,2-dimethylbenzene has numerous biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in vitro. This compound has also been shown to have antioxidant properties and can scavenge free radicals. In addition, it has been shown to have a protective effect against oxidative stress-induced cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Heptyl-1,2-dimethylbenzene in lab experiments is its high purity. This compound is readily available and can be synthesized by a number of methods. However, one of the limitations of using this compound is its toxicity. It is important to handle this compound with care and to use appropriate safety measures.

Future Directions

There are numerous future directions for the research of 4-Heptyl-1,2-dimethylbenzene. One area of research could focus on the development of new synthesis methods for this compound. Another area of research could focus on the mechanism of action of this compound and its potential use in the treatment of various diseases. Additionally, research could focus on the development of new derivatives of 4-Heptyl-1,2-dimethylbenzene and their potential applications in various fields.

Scientific Research Applications

4-Heptyl-1,2-dimethylbenzene is widely used in scientific research, particularly in the field of organic chemistry. It is used as a reference standard in gas chromatography and is also used as a solvent for various organic reactions. This compound is also used in the synthesis of other organic compounds, including pharmaceuticals, agrochemicals, and fragrances.

properties

IUPAC Name

4-heptyl-1,2-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-4-5-6-7-8-9-15-11-10-13(2)14(3)12-15/h10-12H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJNYQDMJDCGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC(=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435301
Record name 4-HEPTYL-1,2-DIMETHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Heptyl-1,2-dimethylbenzene

CAS RN

92724-73-7
Record name 4-HEPTYL-1,2-DIMETHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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